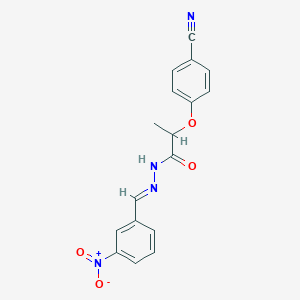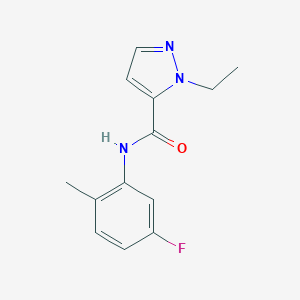![molecular formula C21H26N2O4S B450965 methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B450965.png)
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl group, and the esterification process. The reaction conditions often require specific reagents, catalysts, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems can also enhance the sustainability of the production process by reducing waste and energy consumption.
化学反応の分析
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: This compound shares the diethylcarbamoyl group but differs in its overall structure and properties.
α,β-Unsaturated carbonyl compounds: These compounds have similar functional groups but differ in their carbonylation reactions and applications.
Uniqueness
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5g/mol |
IUPAC名 |
methyl 5-(diethylcarbamoyl)-2-[(3,5-dimethylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-7-23(8-2)20(25)17-14(5)16(21(26)27-6)19(28-17)22-18(24)15-10-12(3)9-13(4)11-15/h9-11H,7-8H2,1-6H3,(H,22,24) |
InChIキー |
HQDZBRLUMKBNKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
正規SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B450882.png)
![3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B450884.png)
![N'-[4-(allyloxy)benzylidene]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B450887.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B450890.png)

![Methyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450893.png)

![N-(3-acetylphenyl)-4-[(4-bromophenoxy)methyl]benzamide](/img/structure/B450896.png)

![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![Methyl 2-[({4-nitrophenoxy}acetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B450900.png)


